

An In-depth Technical Guide to (S)-1-Boc-3-(aminomethyl)piperidine

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Compound of Interest

Compound Name:	(S)-1-Boc-3-(aminomethyl)piperidine
Cat. No.:	B122308

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Introduction

(S)-1-Boc-3-(aminomethyl)piperidine, with the IUPAC name tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.^[1] Its structure incorporates a piperidine scaffold, a common motif in a wide array of bioactive molecules and approved drugs. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal handles for synthetic modification, making it a versatile building block for creating complex molecular architectures.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and drug development professionals.

Chemical Structure and Identifiers

The molecule consists of a piperidine ring with a tert-butoxycarbonyl (Boc) group protecting the ring's nitrogen atom. An aminomethyl group is attached at the chiral center in the (S)-configuration at the 3-position.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	140645-24-5	[2] [3]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[2] [4]
IUPAC Name	tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate	[2] [3]
PubChem CID	1502022	[2] [3]
SMILES	CC(C)(C)OC(=O)N1CCC--INVALID-LINK--CN	[2] [5]
InChI Key	WPWXYQIMXTUMJB-VIFPVBQESA-N	[2] [5]

| MDL Number | MFCD03839877 |[\[5\]](#) |

Physicochemical Properties

(S)-1-Boc-3-(aminomethyl)piperidine is typically a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	214.30 g/mol	[2] [5]
Appearance	Colorless to light yellow liquid	[1] [4]
Density	~1.008 g/mL at 25 °C	[1] [5]
Boiling Point	~300 - 305 °C	[4]
Refractive Index	n _{20/D} 1.4754	[1] [5]
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)	[4]

| Storage Temperature| 2-8°C |[\[5\]](#) |

Synthesis and Characterization

While several synthetic routes to chiral 3-substituted piperidines exist, a common and effective method for preparing **(S)-1-Boc-3-(aminomethyl)piperidine** is through the chemical reduction of the corresponding nitrile precursor, (S)-1-Boc-3-cyanopiperidine. This precursor can be synthesized from chiral starting materials such as (S)-3-hydroxypiperidine.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a representative procedure for the reduction of (S)-1-Boc-3-cyanopiperidine using Lithium Aluminum Hydride (LiAlH₄).

Materials:

- (S)-1-Boc-3-cyanopiperidine
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)
- Sodium sulfate (Na₂SO₄)

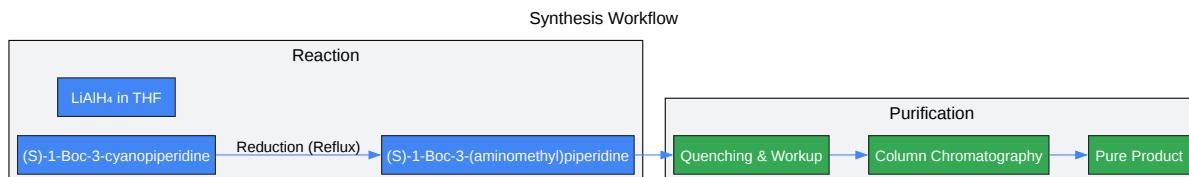
- Deionized Water
- Diethyl ether
- Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.
- Reagent Addition: Anhydrous THF (80 mL) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (1.2 eq). The suspension is stirred at 0 °C.
- Substrate Addition: A solution of (S)-1-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, the flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
- Workup: The resulting slurry is stirred at room temperature for 1 hour. A saturated solution of Rochelle's salt can be added to aid in breaking up any emulsions and precipitating the aluminum salts.
- Extraction: The mixture is filtered through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are collected.
- Purification: The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product. The product can be

further purified by silica gel column chromatography if necessary.

Synthesis Workflow



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Caption: Synthesis of the target compound via nitrile reduction.

Characterization Data

While detailed experimental spectra are proprietary to manufacturers, a vendor specification sheet confirms that a commercial sample conforms to an authentic infrared spectrum.^[3] Based on the structure, the following table summarizes the expected characteristic spectroscopic data.

Table 3: Spectroscopic Characterization Data

Technique	Data
¹ H NMR	Predicted shifts (CDCl₃, 400 MHz), δ (ppm): ~3.8-3.0 (m, piperidine ring protons near N), ~2.65 (m, -CH ₂ -NH ₂), ~1.8-1.2 (m, remaining piperidine ring protons), 1.45 (s, 9H, -C(CH ₃) ₃), ~1.3 (br s, 2H, -NH ₂).
¹³ C NMR	Predicted shifts (CDCl ₃ , 100 MHz), δ (ppm): ~155 (C=O of Boc), ~79.5 (-C(CH ₃) ₃), ~50-40 (piperidine carbons adjacent to N), ~45 (-CH ₂ -NH ₂), ~35-25 (remaining piperidine carbons), 28.4 (-C(CH ₃) ₃).

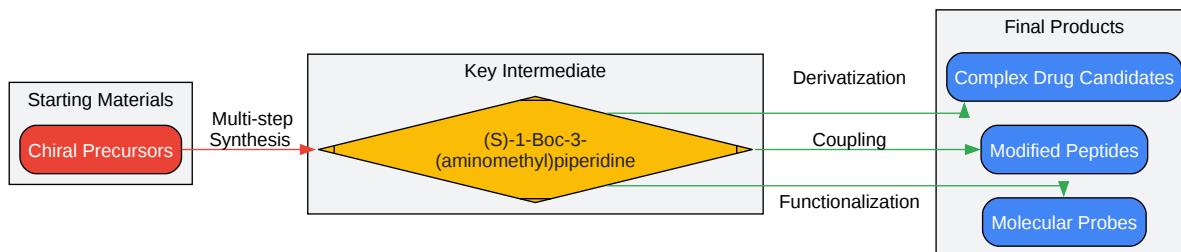
| FT-IR | Characteristic peaks (cm⁻¹): ~3370 (N-H stretch, amine), ~2970-2850 (C-H stretch, alkyl), ~1690 (C=O stretch, carbamate), ~1420 (C-N stretch). |

Applications in Drug Development

(S)-1-Boc-3-(aminomethyl)piperidine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.^[1] The chiral piperidine core is a privileged structure that can interact with biological targets, while the primary amine provides a point for further functionalization to build more complex molecules.

- **Scaffold for Bioactive Molecules:** It is used to construct novel compounds for drug discovery pipelines. Its defined stereochemistry is critical, as biological activity is often enantiomer-dependent.
- **Peptide Synthesis:** The compound can be incorporated into peptide coupling reactions, serving as a non-natural amino acid surrogate or a linker to modify peptide structures for improved therapeutic properties.^[1]
- **Targeted Drug Delivery:** Its unique properties can be leveraged in the design of drug delivery systems to enhance the bioavailability and targeting of active pharmaceutical ingredients.^[1]

Role as a Chiral Building Block



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Caption: Role as a key intermediate in drug discovery workflows.

Safety and Handling

(S)-1-Boc-3-(aminomethyl)piperidine is associated with several hazards and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Classification	Hazard Statement	Reference
Acute Toxicity, Oral	H302: Harmful if swallowed	[2] [5]
Skin Corrosion/Irritation	H315: Causes skin irritation	[2] [5]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[2] [5]
Specific Target Organ Toxicity	H335: May cause respiratory irritation	[2] [5]

| Aquatic Hazard, Acute | H400: Very toxic to aquatic life |[\[2\]](#)[\[5\]](#) |

Conclusion

(S)-1-Boc-3-(aminomethyl)piperidine is a high-value chiral building block with significant applications in pharmaceutical research and development. Its versatile structure, featuring orthogonally protected amines on a stereodefined piperidine scaffold, allows for the efficient synthesis of complex and novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective use in the laboratory.

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